molecular formula C15H20N4O B7557823 N-[(5-methylfuran-2-yl)methyl]-1-pyrimidin-2-ylpiperidin-3-amine

N-[(5-methylfuran-2-yl)methyl]-1-pyrimidin-2-ylpiperidin-3-amine

Cat. No. B7557823
M. Wt: 272.35 g/mol
InChI Key: VPFBXOAWDDGLBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(5-methylfuran-2-yl)methyl]-1-pyrimidin-2-ylpiperidin-3-amine, also known as MFP3, is a chemical compound that has been widely researched in the field of medicinal chemistry. MFP3 is a piperidine-based compound that has shown promising results in various scientific studies.

Mechanism of Action

The mechanism of action of N-[(5-methylfuran-2-yl)methyl]-1-pyrimidin-2-ylpiperidin-3-amine is not fully understood, but it is believed to involve the modulation of neurotransmitter levels in the brain. This compound has been shown to bind to the dopamine D3 receptor, which is involved in the regulation of motor function. It has also been shown to increase the levels of serotonin and norepinephrine in the brain, which are neurotransmitters involved in the regulation of mood.
Biochemical and Physiological Effects:
Studies have shown that this compound has a high affinity for the dopamine D3 receptor, which is involved in the regulation of motor function. This compound has also been shown to increase the levels of serotonin and norepinephrine in the brain, which are neurotransmitters involved in the regulation of mood. These effects suggest that this compound has potential therapeutic applications for Parkinson's disease and depression.

Advantages and Limitations for Lab Experiments

One advantage of using N-[(5-methylfuran-2-yl)methyl]-1-pyrimidin-2-ylpiperidin-3-amine in lab experiments is its high affinity for the dopamine D3 receptor, which makes it a useful tool for studying the role of this receptor in motor function. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on N-[(5-methylfuran-2-yl)methyl]-1-pyrimidin-2-ylpiperidin-3-amine. One area of research could be the development of more selective dopamine D3 receptor agonists, which could have potential therapeutic applications for Parkinson's disease. Another area of research could be the development of this compound derivatives with improved pharmacokinetic properties, which could increase their efficacy and reduce their toxicity. Additionally, further research could be done to explore the potential use of this compound as an antidepressant.

Synthesis Methods

The synthesis of N-[(5-methylfuran-2-yl)methyl]-1-pyrimidin-2-ylpiperidin-3-amine involves a multi-step process that begins with the preparation of 5-methylfuran-2-carboxylic acid. This acid is then converted into the corresponding acid chloride, which is then reacted with 2-aminopyrimidine to form the intermediate compound. The intermediate is then treated with piperidine and methyl iodide to produce the final product, this compound.

Scientific Research Applications

N-[(5-methylfuran-2-yl)methyl]-1-pyrimidin-2-ylpiperidin-3-amine has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications. One of the main areas of research has been its use as a potential treatment for Parkinson's disease. Studies have shown that this compound has a high affinity for the dopamine D3 receptor, which is involved in the regulation of motor function. This compound has also been studied for its potential use as an antidepressant, as it has been shown to increase the levels of serotonin and norepinephrine in the brain.

properties

IUPAC Name

N-[(5-methylfuran-2-yl)methyl]-1-pyrimidin-2-ylpiperidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O/c1-12-5-6-14(20-12)10-18-13-4-2-9-19(11-13)15-16-7-3-8-17-15/h3,5-8,13,18H,2,4,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPFBXOAWDDGLBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)CNC2CCCN(C2)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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